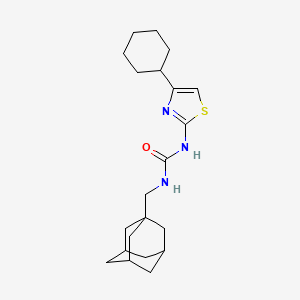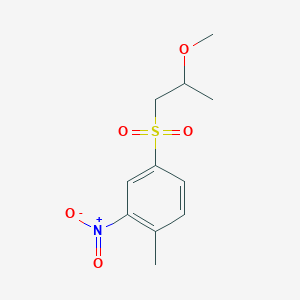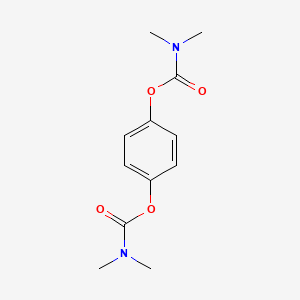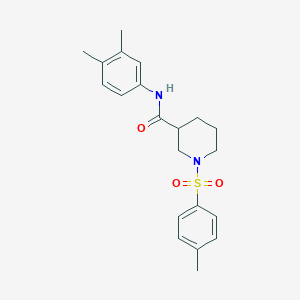
1-(1-Adamantylmethyl)-3-(4-cyclohexyl-1,3-thiazol-2-yl)urea
Overview
Description
1-(1-Adamantylmethyl)-3-(4-cyclohexyl-1,3-thiazol-2-yl)urea is a synthetic organic compound that features a unique combination of adamantyl, cyclohexyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantylmethyl)-3-(4-cyclohexyl-1,3-thiazol-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the thiazole derivative with an adamantylmethyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantylmethyl)-3-(4-cyclohexyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the thiazole ring or the urea linkage.
Substitution: The adamantyl and cyclohexyl groups can participate in substitution reactions, potentially leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the adamantyl or cyclohexyl moieties.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Adamantylmethyl)-3-(4-cyclohexyl-1,3-thiazol-2-yl)urea would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could enhance membrane permeability, while the thiazole ring might interact with specific protein sites.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantylmethyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(1-Adamantylmethyl)-3-(4-methyl-1,3-thiazol-2-yl)urea: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
1-(1-Adamantylmethyl)-3-(4-cyclohexyl-1,3-thiazol-2-yl)urea is unique due to the combination of the bulky adamantyl group, the flexible cyclohexyl group, and the heterocyclic thiazole ring. This combination can impart unique physical and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-(4-cyclohexyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3OS/c25-19(24-20-23-18(12-26-20)17-4-2-1-3-5-17)22-13-21-9-14-6-15(10-21)8-16(7-14)11-21/h12,14-17H,1-11,13H2,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYGYZWMXDTFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)NC(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethoxyphenyl)-9-(4-pyridinyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4024316.png)

![[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B4024348.png)
![4-methyl-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B4024351.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4024352.png)

![2-[benzyl(methyl)amino]ethyl 2-methylbenzoate hydrochloride](/img/structure/B4024360.png)
![2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4024362.png)
![N-[4-[3-[2-(4-chlorophenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide](/img/structure/B4024372.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4024373.png)
![1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4024377.png)

![20-{[(Furan-2-yl)methyl]amino}-7-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B4024391.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B4024409.png)
